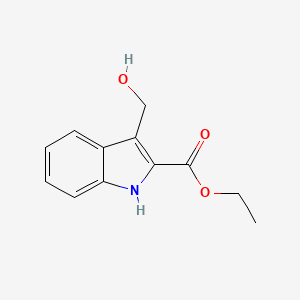

ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate

Übersicht

Beschreibung

Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound features an ethyl ester group at the 2-position and a hydroxymethyl group at the 3-position of the indole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with indole-2-carboxylic acid.

Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst such as sulfuric acid to form ethyl indole-2-carboxylate.

Hydroxymethylation: The ethyl indole-2-carboxylate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ethyl 3-(formyl)-1H-indole-2-carboxylate or ethyl 3-(carboxy)-1H-indole-2-carboxylate.

Reduction: Formation of ethyl 3-(hydroxymethyl)-1H-indole-2-carbinol.

Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate has been studied for its potential as a therapeutic agent due to its indole structure, which is known for various biological activities.

Antiviral Activity

Recent studies have highlighted the compound's role in inhibiting HIV-1 integrase, an essential enzyme in the viral life cycle. The indole core and the carboxyl group chelate magnesium ions in the active site of the integrase, enhancing its inhibitory effect. Structural optimizations have led to derivatives with improved activity, such as compound 20a, which demonstrated an IC50 value of 0.13 μM against integrase . This positions this compound as a promising scaffold for developing new antiviral drugs.

Antitumor Potential

The indole derivatives are also being explored for their antitumor properties. Research indicates that modifications to the indole structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds derived from this compound exhibited significant growth inhibition in cancer cells, suggesting a possible application in cancer therapy .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized to yield various derivatives with enhanced biological activities. The synthesis typically begins with indole-2-carboxylic acid derivatives, followed by hydroxymethylation and esterification processes.

Example Synthesis Route

- Starting Material : Indole-2-carboxylic acid.

- Hydroxymethylation : Reaction with formaldehyde under basic conditions to introduce the hydroxymethyl group.

- Esterification : Reaction with ethanol in the presence of an acid catalyst to form the ethyl ester.

This synthetic pathway allows for the introduction of different functional groups at various positions on the indole ring, leading to a library of compounds that can be screened for biological activity .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

- HIV Integrase Inhibition : A study demonstrated that structural modifications at C2, C3, and C6 positions significantly enhanced integrase inhibition. The introduction of long branches or halogenated groups improved binding affinity and potency .

- Antitumor Activity : In vitro studies showed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as chemotherapeutic agents .

- Mechanistic Studies : Mechanistic investigations revealed that these compounds induce apoptosis in cancer cells through mitochondrial pathways, further supporting their role as potential anticancer agents .

Wirkmechanismus

The mechanism of action of ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The hydroxymethyl and ester groups can participate in various biochemical reactions, influencing the compound’s activity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Biologische Aktivität

Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in pharmacology, particularly in antimicrobial and antiviral contexts.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: Approximately 235.236 g/mol

The compound features a complex structure with multiple functional groups, including a hydroxymethyl group and an ester functional group. These functional groups contribute to its reactivity and biological interactions.

Antimicrobial Activity

Indole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promise in preliminary studies, indicating significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a scaffold for developing new antibiotics or enhancing existing treatments against resistant strains.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives as antiviral agents, particularly against HIV-1. The mechanism of action often involves the inhibition of viral integrase, which is crucial for the viral replication cycle.

In a study examining derivatives of indole-2-carboxylic acid, compounds similar to this compound were found to inhibit HIV-1 integrase with promising IC values:

Table 2: Integrase Inhibitory Activity of Indole Derivatives

| Compound Name | IC (µM) | Binding Interaction |

|---|---|---|

| Compound 20a | 0.13 | Hydrophobic cavity interaction |

| Compound 3 | 0.50 | Mg chelation |

| This compound | TBD | TBD |

These results indicate that structural modifications at specific positions on the indole ring can significantly enhance antiviral activity, suggesting that this compound could be further optimized for improved efficacy.

Case Studies and Research Findings

- Study on Antiproliferative Effects : A study assessed various indole derivatives for their antiproliferative activity against cancer cell lines. While this compound was not the primary focus, related compounds showed GI values ranging from 29 nM to 78 nM, indicating that modifications to the indole structure can lead to potent anticancer agents.

- Mechanistic Studies : Research has focused on understanding how indole derivatives interact with biological targets at a molecular level. For instance, binding mode analysis revealed that certain substitutions enhance interactions with target proteins, leading to improved biological activity.

Eigenschaften

IUPAC Name |

ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h3-6,13-14H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILCHYCJPHYDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621696 | |

| Record name | Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666752-02-9 | |

| Record name | Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.